2-Bromo-3-(benzyloxy)-6-fluorobenzoic acid
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Overview
Description
2-Bromo-3-(benzyloxy)-6-fluorobenzoic acid is an organic compound that belongs to the class of benzoic acids It is characterized by the presence of bromine, fluorine, and benzyloxy groups attached to a benzoic acid core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-3-(benzyloxy)-6-fluorobenzoic acid typically involves multi-step organic reactions. One common method includes the bromination of 3-(benzyloxy)-6-fluorobenzoic acid using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst. The reaction is usually carried out in an organic solvent like dichloromethane at a controlled temperature to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely.
Chemical Reactions Analysis
Types of Reactions
2-Bromo-3-(benzyloxy)-6-fluorobenzoic acid can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The benzyloxy group can be oxidized to a carboxylic acid or reduced to a benzyl alcohol.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters under mild conditions.
Major Products
Substitution: Formation of 2-azido-3-(benzyloxy)-6-fluorobenzoic acid or 2-thio-3-(benzyloxy)-6-fluorobenzoic acid.
Oxidation: Conversion to 3-(benzyloxy)-6-fluorobenzoic acid.
Reduction: Formation of 3-(benzyloxy)-6-fluorobenzyl alcohol.
Coupling: Formation of biaryl compounds with various functional groups.
Scientific Research Applications
2-Bromo-3-(benzyloxy)-6-fluorobenzoic acid has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a building block in the design of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceuticals with anti-inflammatory or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Bromo-3-(benzyloxy)-6-fluorobenzoic acid depends on its specific application. In chemical reactions, it acts as a reactive intermediate that can undergo various transformations. In biological systems, its effects would depend on the molecular targets it interacts with, such as enzymes or receptors, and the pathways it influences.
Comparison with Similar Compounds
Similar Compounds
- 2-Bromo-3-(benzyloxy)-benzoic acid
- 2-Bromo-6-fluorobenzoic acid
- 3-(Benzyloxy)-6-fluorobenzoic acid
Uniqueness
2-Bromo-3-(benzyloxy)-6-fluorobenzoic acid is unique due to the combination of bromine, fluorine, and benzyloxy groups on the benzoic acid core. This unique structure imparts specific reactivity and properties that are not found in other similar compounds. For example, the presence of both bromine and fluorine can enhance its reactivity in substitution and coupling reactions, while the benzyloxy group can influence its solubility and interaction with biological targets.
Properties
IUPAC Name |
2-bromo-6-fluoro-3-phenylmethoxybenzoic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrFO3/c15-13-11(7-6-10(16)12(13)14(17)18)19-8-9-4-2-1-3-5-9/h1-7H,8H2,(H,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YHDRNKWPJWVQGB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=C(C(=C(C=C2)F)C(=O)O)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrFO3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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